2-(2-Ethoxy-4-formylphenoxy)propanoic acid
Overview
Description
2-(2-Ethoxy-4-formylphenoxy)propanoic acid is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of an ethoxy group, a formyl group, and a propanoic acid moiety attached to a phenoxy ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid typically involves the reaction of 2-ethoxyphenol with a suitable formylating agent to introduce the formyl group at the 4-position of the phenol ring. This is followed by the esterification of the resulting compound with a propanoic acid derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-4-formylphenoxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-(2-Ethoxy-4-carboxyphenoxy)propanoic acid, while reduction yields 2-(2-Ethoxy-4-hydroxyphenoxy)propanoic acid .
Scientific Research Applications
2-(2-Ethoxy-4-formylphenoxy)propanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and propanoic acid groups may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxyphenoxy)propanoic acid
- 2-(4-Formylphenoxy)propanoic acid
- 2-(2-Methoxy-4-formylphenoxy)propanoic acid
Uniqueness
2-(2-Ethoxy-4-formylphenoxy)propanoic acid is unique due to the presence of both ethoxy and formyl groups on the phenoxy ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8(2)12(14)15/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWDGIFPMCHJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397679 | |
Record name | 2-(2-ethoxy-4-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51264-80-3 | |
Record name | 2-(2-ethoxy-4-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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